molecular formula C9H11N3O B044230 (R)-N'-Nitrosonornicotine CAS No. 61601-78-3

(R)-N'-Nitrosonornicotine

Cat. No.: B044230
CAS No.: 61601-78-3
M. Wt: 177.2 g/mol
InChI Key: XKABJYQDMJTNGQ-SECBINFHSA-N
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Description

®-N’-Nitrosonornicotine is a nitrosamine compound derived from nicotine. It is one of the tobacco-specific nitrosamines (TSNAs) found in tobacco products and tobacco smoke. These compounds are of significant interest due to their carcinogenic properties. ®-N’-Nitrosonornicotine is particularly notable for its role in the development of tobacco-related cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N’-Nitrosonornicotine typically involves the nitrosation of nornicotine. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is generally conducted at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods: In an industrial setting, the production of ®-N’-Nitrosonornicotine may involve large-scale nitrosation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and stringent control of reaction parameters is crucial to minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: ®-N’-Nitrosonornicotine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert ®-N’-Nitrosonornicotine to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitroso group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines.

Scientific Research Applications

®-N’-Nitrosonornicotine has several applications in scientific research:

    Chemistry: It is used as a model compound to study nitrosamine chemistry and reactivity.

    Biology: Researchers investigate its role in biological systems, particularly its interaction with DNA and proteins.

    Medicine: Studies focus on its carcinogenic properties and its potential role in cancer development.

    Industry: It is used in the development of analytical methods for detecting nitrosamines in tobacco products.

Mechanism of Action

The carcinogenic effects of ®-N’-Nitrosonornicotine are primarily due to its ability to form DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that can bind to DNA. This binding can cause mutations and initiate carcinogenesis. The molecular targets include various DNA bases, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes.

Comparison with Similar Compounds

    N’-Nitrosonornicotine: The non-chiral form of the compound.

    N’-Nitrosoanatabine: Another tobacco-specific nitrosamine.

    N’-Nitrosoanabasine: Similar in structure and also found in tobacco.

Uniqueness: ®-N’-Nitrosonornicotine is unique due to its specific chiral configuration, which can influence its biological activity and interaction with molecular targets. Its presence in tobacco products and its potent carcinogenic properties make it a compound of significant concern in public health.

This detailed overview provides a comprehensive understanding of ®-N’-Nitrosonornicotine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABJYQDMJTNGQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210619
Record name (R)-N'-Nitrosonornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61601-78-3
Record name (R)-N'-Nitrosonornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N'-Nitrosonornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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